molecular formula C9H7BrClFO2 B2397157 Ethyl 4-bromo-5-chloro-2-fluorobenzoate CAS No. 1505665-00-8

Ethyl 4-bromo-5-chloro-2-fluorobenzoate

Cat. No.: B2397157
CAS No.: 1505665-00-8
M. Wt: 281.51
InChI Key: UUPTUDXKEGHBEZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-5-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-bromo-5-chloro-2-fluorobenzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-chloro-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • Ethyl 4-bromo-2-chloro-5-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • 4-Bromo-2-fluorobenzoic acid

Comparison: Ethyl 4-bromo-5-chloro-2-fluorobenzoate is unique due to the specific positioning of the halogen atoms on the benzene ring, which can affect its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity in substitution reactions .

Properties

IUPAC Name

ethyl 4-bromo-5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTUDXKEGHBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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